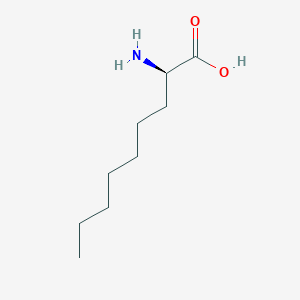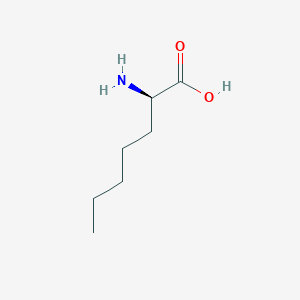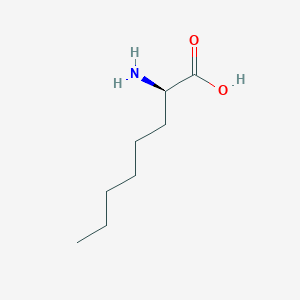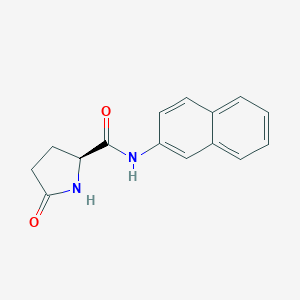
h-Lys(z)-ome.hcl
描述
Nε-Z-L-lysine methyl ester hydrochloride: (h-Lys(z)-ome.hcl) is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during the synthesis process. The compound is often utilized in the preparation of various peptides and proteins, making it a valuable reagent in biochemical research and pharmaceutical development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nε-Z-L-lysine methyl ester hydrochloride typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of lysine with benzyl chloroformate to form Nε-Z-L-lysine. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of Nε-Z-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
化学反应分析
Types of Reactions: Nε-Z-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Z-protecting group can be removed under acidic conditions to yield free lysine derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can react with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Z-group, trifluoroacetic acid or hydrochloric acid is commonly used.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for hydrolysis of the ester group.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide coupling reactions.
Major Products Formed:
Free Lysine Derivatives: Upon deprotection of the Z-group.
Carboxylic Acids: Upon hydrolysis of the ester group.
Extended Peptide Chains: Through condensation reactions with other amino acids.
科学研究应用
Nε-Z-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a reagent in the study of protein structure and function.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of peptide-based materials and coatings
作用机制
The primary mechanism of action of Nε-Z-L-lysine methyl ester hydrochloride involves its role as a protected lysine derivative in peptide synthesis. The Z-group protects the amino group of lysine, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Z-group can be removed under acidic conditions to yield the free lysine-containing peptide .
相似化合物的比较
Nε-Z-L-lysine: Similar to Nε-Z-L-lysine methyl ester hydrochloride but without the ester group.
Nα-Fmoc-Nε-Z-L-lysine: Another protected lysine derivative used in peptide synthesis.
Nε-Boc-L-lysine: Uses a different protecting group (Boc) for the amino group of lysine
Uniqueness: Nε-Z-L-lysine methyl ester hydrochloride is unique due to its combination of the Z-protecting group and the ester functionality. This dual protection allows for selective deprotection and modification, making it highly versatile in peptide synthesis .
属性
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27894-50-4 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



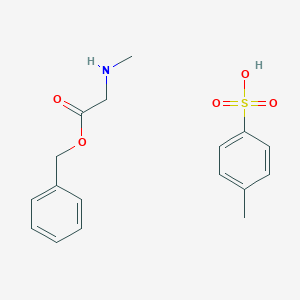
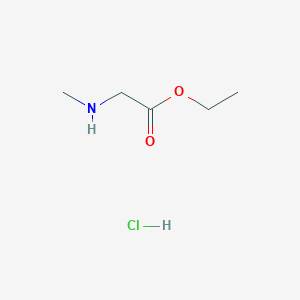
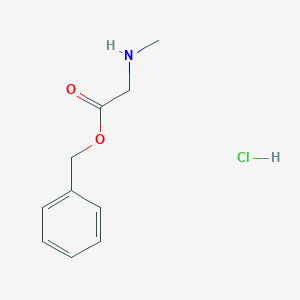

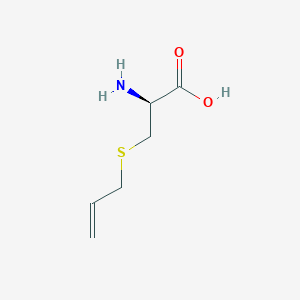
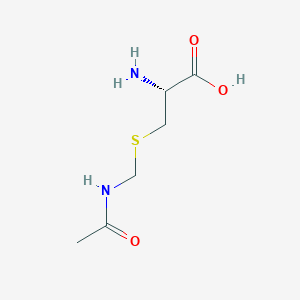
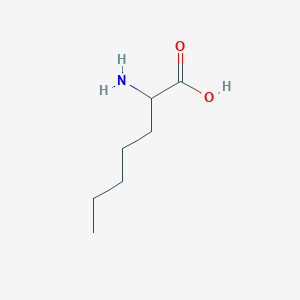
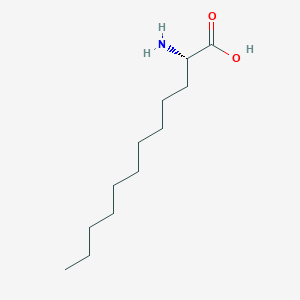
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
